molecular formula C9H7BrS B1601711 7-Bromo-2-methylbenzo[b]thiophene CAS No. 75288-49-2

7-Bromo-2-methylbenzo[b]thiophene

Cat. No.: B1601711
CAS No.: 75288-49-2
M. Wt: 227.12 g/mol
InChI Key: XFHOPSWPWLPVBF-UHFFFAOYSA-N
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Description

7-Bromo-2-methylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their stability and diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzo[b]thiophene ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and heat.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of various substituted benzo[b]thiophenes.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-methylbenzo[b]thiophene.

Scientific Research Applications

7-Bromo-2-methylbenzo[b]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Comparison with Similar Compounds

    2-Methylbenzo[b]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-2-methylbenzo[b]thiophene: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    2,7-Dimethylbenzo[b]thiophene: Contains an additional methyl group, affecting its chemical properties and reactivity.

Uniqueness: 7-Bromo-2-methylbenzo[b]thiophene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

7-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHOPSWPWLPVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504755
Record name 7-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75288-49-2
Record name 7-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-methyl-1-benzothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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